![molecular formula C16H12Cl2N4O B277177 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-N,N-diphenylacetamide](/img/structure/B277177.png)
2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-N,N-diphenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-N,N-diphenylacetamide, commonly known as DCTA, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. DCTA is a triazole-based compound that has been synthesized through various methods.
Wirkmechanismus
The mechanism of action of DCTA is not fully understood, but it is believed to act as an inhibitor of various enzymes and proteins. DCTA has been shown to inhibit the activity of certain kinases and phosphatases, which are involved in various cellular processes, including cell growth and proliferation.
Biochemical and Physiological Effects:
DCTA has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and disruption of cellular signaling pathways. DCTA has also been shown to have anti-inflammatory and antimicrobial properties.
Vorteile Und Einschränkungen Für Laborexperimente
DCTA has several advantages for lab experiments, including its high potency and selectivity, which make it an excellent tool for studying the mechanism of action of various enzymes and proteins. However, DCTA also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on DCTA, including the development of new synthetic methods to improve the yield and purity of DCTA, the investigation of its potential application in the treatment of various diseases, and the exploration of its properties for the development of new materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of DCTA and its potential toxicity.
In conclusion, DCTA is a triazole-based compound that has gained significant attention in the scientific community due to its potential application in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DCTA have been discussed in this paper. Further research on DCTA is needed to fully understand its potential and limitations for various applications.
Synthesemethoden
DCTA can be synthesized through various methods, including the reaction of 3,5-dichloro-1H-1,2,4-triazole with N,N-diphenylacetamide in the presence of a catalyst. The synthesis process involves the use of various reagents and solvents, and the reaction conditions can be optimized to obtain the desired yield and purity of DCTA.
Wissenschaftliche Forschungsanwendungen
DCTA has been extensively studied for its potential application in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, DCTA has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases. In biochemistry, DCTA has been used as a tool to study the mechanism of action of various enzymes and proteins. In material science, DCTA has been explored for its potential application in the development of new materials with unique properties.
Eigenschaften
Produktname |
2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-N,N-diphenylacetamide |
---|---|
Molekularformel |
C16H12Cl2N4O |
Molekulargewicht |
347.2 g/mol |
IUPAC-Name |
2-(3,5-dichloro-1,2,4-triazol-1-yl)-N,N-diphenylacetamide |
InChI |
InChI=1S/C16H12Cl2N4O/c17-15-19-16(18)21(20-15)11-14(23)22(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2 |
InChI-Schlüssel |
YLQNVUKMSYZOSD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CN3C(=NC(=N3)Cl)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CN3C(=NC(=N3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.